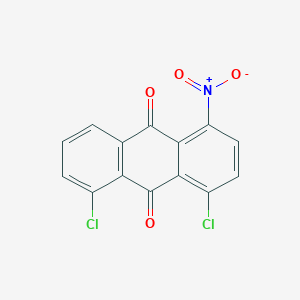
4,5-dichloro-1-nitroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-1-nitroanthracene-9,10-dione is an organic compound with the molecular formula C14H5Cl2NO4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms and one nitro group attached to the anthraquinone core. This compound is known for its applications in the synthesis of dyes and pigments due to its vibrant color properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-nitroanthracene-9,10-dione typically involves the nitration of 4,5-dichloroanthraquinone. The process begins with the chlorination of anthraquinone to produce 4,5-dichloroanthraquinone, which is then nitrated using concentrated nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous-flow reactors has been explored to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,5-dichloro-1-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate in polar solvents.
Major Products Formed
Reduction: The reduction of the nitro group yields 4,5-dichloro-1-aminoanthraquinone.
Substitution: Nucleophilic substitution can produce derivatives such as 4,5-diaminoanthraquinone or 4,5-dithiolanthraquinone.
Aplicaciones Científicas De Investigación
4,5-dichloro-1-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-1-nitroanthracene-9,10-dione involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes, disrupting metabolic pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-nitroanthraquinone
- 1-Fluoro-4-nitroanthraquinone
- 1,5-Dichloro-4-nitroanthraquinone
Uniqueness
4,5-dichloro-1-nitroanthracene-9,10-dione is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct chemical reactivity and properties. Compared to its analogs, it exhibits different reactivity patterns in nucleophilic substitution reactions, making it valuable for specific synthetic applications .
Propiedades
Número CAS |
128-96-1 |
|---|---|
Fórmula molecular |
C14H5Cl2NO4 |
Peso molecular |
322.1 g/mol |
Nombre IUPAC |
4,5-dichloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl2NO4/c15-7-3-1-2-6-10(7)14(19)11-8(16)4-5-9(17(20)21)12(11)13(6)18/h1-5H |
Clave InChI |
KBVOCALKCZCXKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
Key on ui other cas no. |
128-96-1 |
Sinónimos |
4,5-dichloro-1-nitroanthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















